molecular formula C26H17ClN4O2S B12145085 (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12145085
M. Wt: 485.0 g/mol
InChI Key: HUPRQGUPEKHIJO-DQRAZIAOSA-N
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Description

The compound (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a chlorobenzyl group, a methylphenyl group, and a thiazolo[3,2-b][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3-methylphenylamine, and indole-2-one.

    Step 1: The 2-chlorobenzyl chloride reacts with indole-2-one in the presence of a base like potassium carbonate to form the intermediate 1-(2-chlorobenzyl)-2H-indol-2-one.

    Step 2: The intermediate is then reacted with 3-methylphenylamine to introduce the 3-methylphenyl group.

    Step 3: The final step involves the cyclization with a thiazole derivative under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced forms with alcohol or alkane groups replacing carbonyls.

    Substitution: Halogenated derivatives with substituted aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for organic semiconductors and photovoltaic materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Protein Binding: Studies on its binding affinity to various proteins can lead to new drug discoveries.

Medicine

    Anticancer: Preliminary studies suggest it may have anticancer properties by inhibiting cell proliferation.

    Antimicrobial: Potential use as an antimicrobial agent against various bacterial strains.

Industry

    Dye Synthesis: Its structure allows for the synthesis of novel dyes with specific properties.

    Polymer Additives: Can be used as an additive in polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity, or interact with DNA, affecting gene expression. The thiazolo[3,2-b][1,2,4]triazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(2-chlorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: is similar to other thiazolo[3,2-b][1,2,4]triazole derivatives.

    Indole Derivatives: Compounds like indole-2-carboxylic acid share structural similarities.

    Benzyl Chlorides: Compounds like 2-chlorobenzyl chloride are structurally related.

Uniqueness

The unique combination of functional groups in this compound provides a distinct set of chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H17ClN4O2S

Molecular Weight

485.0 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H17ClN4O2S/c1-15-7-6-9-16(13-15)23-28-26-31(29-23)25(33)22(34-26)21-18-10-3-5-12-20(18)30(24(21)32)14-17-8-2-4-11-19(17)27/h2-13H,14H2,1H3/b22-21-

InChI Key

HUPRQGUPEKHIJO-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)SC3=N2

Origin of Product

United States

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